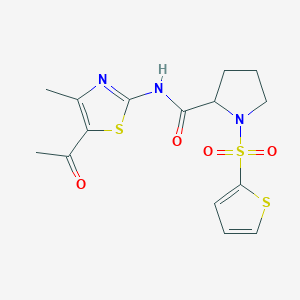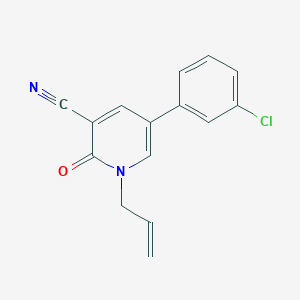
2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid is a compound commonly used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl group is a protecting group that is often employed to temporarily mask the reactivity of amines during chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been used in peptide synthesis , suggesting that they may interact with peptide or protein targets.
Mode of Action
The compound, also known as a tert-butyloxycarbonyl (Boc)-protected amino acid, is used in peptide synthesis . The Boc group serves as a protective group for the amino group during peptide synthesis. It prevents unwanted side reactions from occurring by temporarily blocking the reactive sites on the amino acid . The Boc group can be removed when no longer needed, allowing the amino group to participate in subsequent reactions .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides . In this process, the Boc-protected amino acid is used as a starting material. A distinctive coupling reagent enhances amide formation in the Boc-protected amino acid, leading to the formation of dipeptides .
Pharmacokinetics
The compound’s solubility in various solvents such as acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso) has been reported . This suggests that the compound may have good bioavailability due to its solubility in these solvents.
Result of Action
The primary result of the compound’s action is the formation of dipeptides . These dipeptides can be used in further biochemical reactions or as building blocks for larger peptides or proteins.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other reactive groups in the reaction environment . Additionally, the compound’s stability and efficacy in peptide synthesis can be enhanced at high temperatures .
Preparation Methods
The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate under basic conditions. This reaction can be carried out in various solvents such as tetrahydrofuran or acetonitrile, and often requires the presence of a base like sodium hydroxide or 4-dimethylaminopyridine . Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The tert-butoxycarbonyl group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid is widely used in scientific research for various applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar compounds to 2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid include other amino acid derivatives with different protecting groups, such as:
N-Benzyloxycarbonyl Amino Acids: These compounds use the benzyloxycarbonyl group as a protecting group.
N-Fluorenylmethyloxycarbonyl Amino Acids: These compounds use the fluorenylmethyloxycarbonyl group as a protecting group.
N-Acetyl Amino Acids: These compounds use the acetyl group as a protecting group.
This compound is unique due to the stability and ease of removal of the tert-butoxycarbonyl group, making it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(20)16-11(13(18)19)9-12(17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBVBOASUUTFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one](/img/structure/B2745042.png)
![1-[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2745043.png)



![N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide](/img/structure/B2745053.png)


![6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2745059.png)


![N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide](/img/structure/B2745062.png)
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene](/img/structure/B2745064.png)
![4-[[2-[[3-Chloro-4-(pyrrolidin-1-ylmethyl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2745065.png)
